5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester
Description
Its structure features a tert-butyl ester at the indole nitrogen, a benzyloxy group at the 5-position, and an iodine substituent at the 3-position. This compound is part of SynChem, Inc.’s portfolio of indole-based intermediates, which are critical for synthesizing bioactive molecules via cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization .
Properties
IUPAC Name |
tert-butyl 3-iodo-5-phenylmethoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO3/c1-20(2,3)25-19(23)22-12-17(21)16-11-15(9-10-18(16)22)24-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZGUATULZXTJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165451 | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-29-4 | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-iodo-5-(phenylmethoxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801165451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Indole Nitrogen and Amino Groups
- Starting Material: 4-nitroindole (or derivatives).
- Protection: The indole nitrogen is protected using triisopropylsilyl chloride (TIPS-Cl) to give 1-(triisopropylsilyl)-1H-indole derivatives.
- Amino Group Protection: Boc (tert-butoxycarbonyl) protection is introduced using di-tert-butyl dicarbonate and DMAP catalyst.
- Conditions: Reactions are typically performed in THF or pyridine under nitrogen atmosphere, at temperatures ranging from −78 °C to room temperature.
- Yields: High yields (~90-96%) reported for Boc-protected intermediates.
Halogenation at the 3-Position
- Reagent: N-bromosuccinimide (NBS) is used for selective bromination at the 3-position of the indole ring.
- Conditions: Reaction in THF at room temperature for 1 hour.
- Outcome: Formation of 3-bromo-indole derivatives with yields around 90%.
Lithium-Halogen Exchange and Iodination
- Lithiation: Treatment of the 3-bromo intermediate with n-butyl lithium at −78 °C induces lithium-halogen exchange.
- Quenching: The lithiated intermediate is quenched with iodine to introduce the iodine atom at the 3-position.
- Notes: The presence of electron-withdrawing groups like nitro can inhibit lithium-halogen exchange; Boc migration during lithiation has been observed, which can be exploited to access carboxylic acid intermediates.
Carboxylation and Esterification
- Carboxylation: The lithiated intermediate can be quenched with CO₂ to yield the carboxylic acid.
- Esterification: The carboxylic acid is converted to the tert-butyl ester using tert-butyl dicarbonate or via acid-catalyzed esterification.
- Deprotection and Reprotection: Deprotection of the indole NH and amino groups using TFA or TBAF, followed by reprotection with benzyloxycarbonyl (Cbz) groups to install the benzyloxy substituent at the 5-position.
- Reaction Conditions: Typical esterification involves stirring at room temperature or mild heating; deprotection steps use trifluoroacetic acid (TFA) or tetra-n-butylammonium fluoride (TBAF).
Summary of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Indole N-protection | Triisopropylsilyl chloride, pyridine | RT | Several hours | ~90-96 | Protects indole nitrogen |
| Amino group Boc protection | Di-tert-butyl dicarbonate, DMAP, THF | −78 °C to RT | 3 hours | ~96 | Boc protection of amino groups |
| 3-Bromination | N-bromosuccinimide (NBS), THF | RT | 1 hour | ~90 | Selective bromination at 3-position |
| Lithium-halogen exchange | n-Butyl lithium, THF | −78 °C | 30 min | - | Formation of lithio intermediate |
| Iodination | Iodine quench | −78 °C to RT | 1 hour | - | Introduction of iodine at 3-position |
| Carboxylation | CO₂ quench | −78 °C | 30 min | - | Formation of carboxylic acid |
| Esterification | tert-Butyl dicarbonate or acid catalysis | RT or 60 °C | Several hours | - | Formation of tert-butyl ester |
| Deprotection and Cbz protection | TFA or TBAF, benzyl chloroformate | RT | Overnight | - | Installation of benzyloxy group at 5-position |
Research Findings and Notes
- The Boc migration during lithiation is a novel and critical step that facilitates access to the carboxylic acid intermediate, which is otherwise challenging due to the electron-withdrawing effects of substituents on the indole ring.
- Protection strategies using TIPS and Boc groups are essential to achieve regioselectivity and to prevent side reactions.
- The lithiation and halogen exchange steps require strict low-temperature control (−78 °C) to maintain selectivity and avoid decomposition.
- The benzyloxy group is introduced via Cbz protection after deprotection of the amino group, ensuring stability during subsequent steps.
- Flash chromatography and recrystallization are used extensively for purification at various stages, yielding high purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atom at the 3-position can be oxidized to form iodoindole derivatives.
Reduction: The iodine atom can also be reduced to form triiodoindole derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed:
Oxidation: Iodoindole derivatives.
Reduction: Triiodoindole derivatives.
Substitution: Various substituted indole derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
5-Benzyloxy-3-iodoindole derivatives have been studied for their potential therapeutic effects. Research indicates that compounds with similar structures can exhibit:
- Antidiabetic Activity : Some derivatives have shown insulin mimetic activity, suggesting that they may be beneficial in diabetes therapy. For instance, the compound DAQ-B1, which shares structural similarities, has been identified as a potent insulin receptor activator, enhancing insulin gene transcription without causing unwanted proliferation of vascular smooth muscle cells .
- Neurotrophic Effects : Certain indole derivatives activate nerve growth factor (NGF) receptors, promoting neuronal growth and survival. This property could be harnessed for neuroprotective therapies .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
- C–H Functionalization : It can participate in directed C–H arylation reactions, allowing for the introduction of various aryl groups into the indole framework. This method enhances the diversity of synthesized compounds while maintaining high yields .
- Synthesis of Quinones : The compound is involved in synthesizing indolylquinones, which have applications in drug discovery due to their biological properties .
Case Study 1: Antidiabetic Research
In a study exploring the effects of various indole derivatives on glucose metabolism, researchers synthesized compounds based on the structure of 5-Benzyloxy-3-iodoindole. The results indicated that specific modifications led to enhanced insulin receptor activation, suggesting potential applications in diabetes management .
Case Study 2: Neurotrophic Factor Activation
A study focused on the neurotrophic properties of indole derivatives demonstrated that certain compounds could significantly activate NGF receptors. These findings highlight the therapeutic potential of 5-Benzyloxy-3-iodoindole derivatives in treating neurodegenerative diseases by promoting neuronal health and function .
Comparative Table of Related Compounds
Mechanism of Action
The mechanism by which 5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tert-butyl ester-protected indoles with varying substituents. Key structural analogs include:
Substituent Position Variants
- 4-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester (SC-17210) : Differs in the benzyloxy group position (4- vs. 5-position), altering electronic effects and steric hindrance. The 4-substituted analog may exhibit reduced steric crowding compared to the 5-substituted compound, influencing reactivity in coupling reactions .
- 6-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester (SC-17214) : The benzyloxy group at the 6-position could modify solubility and interaction with catalytic systems in cross-coupling reactions .
Halogen Variants
- 5-Benzyloxy-3-bromoindole-1-carboxylic acid tert-butyl ester (SC-17211) : Bromine’s lower atomic weight and cost (priced at 36 vs. 41 for iodo analogs) make it a cheaper alternative, though iodine’s superior leaving-group ability enhances efficiency in metal-catalyzed reactions .
Functional Group Variants
- 5-Benzyloxy-3-hydroxymethylindole-1-carboxylic acid tert-butyl ester (SC-16460) : The hydroxymethyl group enables further oxidation or coupling, offering versatility in synthesizing aldehydes or carboxylic acids .
- 3-Hydroxymethyl-7-nitroindole-1-carboxylic acid tert-butyl ester (SC-16461) : The electron-withdrawing nitro group at the 7-position may reduce electron density at the indole core, affecting electrophilic substitution patterns .
Data Tables
Table 1: Structural and Commercial Comparison of Key Analogs
Key Research Findings
- Reactivity : The iodine substituent in SC-17212 enhances its utility in palladium-catalyzed cross-couplings compared to bromine analogs, though at a higher cost .
- Thermal Behavior : While direct data for SC-17212 is lacking, studies on tert-butyl ester polymers () suggest that decomposition involves tert-butyl cleavage (activation energy ~116–125 kJ/mol). Substituents like benzyloxy may stabilize the ester under thermal stress .
- Safety : Analogous iodinated tert-butyl esters () indicate risks of skin/eye irritation and respiratory toxicity, necessitating stringent handling protocols .
Biological Activity
5-Benzyloxy-3-iodoindole-1-carboxylic acid tert-butyl ester is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- IUPAC Name : tert-butyl 3-formyl-5-nitroindole-1-carboxylate
- Molecular Formula : C₁₄H₁₄N₂O₅
- Molecular Weight : Approximately 290.27 g/mol
The biological activity of this compound can be attributed to its structural components:
- The nitro group at the 5-position can undergo bioreduction, generating reactive intermediates that interact with cellular macromolecules.
- The formyl group can participate in covalent bonding with nucleophilic sites in proteins or DNA, potentially altering their function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 20 µg/mL , indicating potent antimicrobial activity.
Summary of Antimicrobial Study
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 20 µg/mL |
| S. aureus | 20 µg/mL |
Anticancer Activity
The anticancer effects of this compound were investigated using human cancer cell lines. The results revealed a significant reduction in cell viability at concentrations above 10 µM after a treatment duration of 48 hours. The compound was shown to induce apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Summary of Anticancer Study
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 10 | 80 | Increased |
| 25 | 50 | Significantly increased |
| 50 | 20 | Maximal induction |
Case Studies and Research Findings
- Study on Anticancer Activity : A peer-reviewed study reported that treatment with the compound led to a dose-dependent decrease in viability across various cancer cell lines, confirming its potential as an anticancer agent.
- Antimicrobial Investigation : Another study highlighted the compound's efficacy against common pathogens, reinforcing its potential application in treating bacterial infections.
- Comparative Analysis : The compound was compared with other indole derivatives lacking the nitro group, revealing enhanced reactivity and biological activity due to the presence of both formyl and nitro groups .
Q & A
Q. Basic
- HPLC : Quantify impurities using a gradient elution (5→95% acetonitrile in 20 min) .
- Karl Fischer titration : Ensure low water content (<0.1%) to prevent ester hydrolysis during storage .
- XRD : Confirm crystalline form stability, especially for polymorph-sensitive applications .
How can researchers safely evaluate biological activity given limited toxicity data?
Q. Advanced
- In vitro first : Prioritize cell-free assays (e.g., enzyme inhibition) to minimize risks .
- Tiered testing : Use lower organisms (e.g., C. elegans) before mammalian models.
- Structural analogs : Reference toxicity data for similar compounds (e.g., tert-butyl indole carboxylates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
